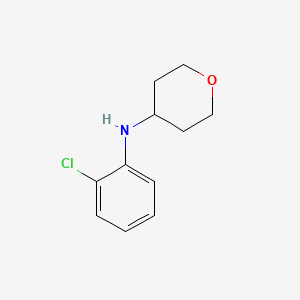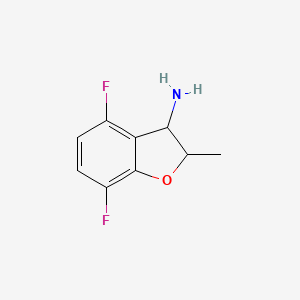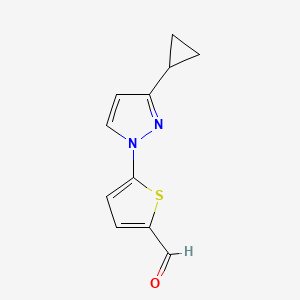
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a ketone and a methyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the acylation of imine derivatives. One common method is the chloroacetylation of imines, which involves the reaction of an aromatic primary amine with chloroacetyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,5-dichloro-4-hydroxybenzaldehyde, while reduction of the ketone group can produce 1-(3,5-dichloro-4-hydroxyphenyl)-2-methylpropan-1-ol.
Scientific Research Applications
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the activity of certain enzymes, such as fatty acid synthase, by binding to their active sites . This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
1-(3,5-Dichloro-4-hydroxyphenyl)ethanone: Similar structure but with an ethanone chain instead of a propanone chain.
Bis(3,5-dichloro-4-hydroxyphenyl)methane: A dimeric form with two phenyl rings connected by a methylene bridge.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
124500-38-5 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3 |
InChI Key |
VCLKIARGMFBWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13287032.png)

![5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile](/img/structure/B13287041.png)



![Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13287056.png)
![6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13287060.png)

![1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13287072.png)
